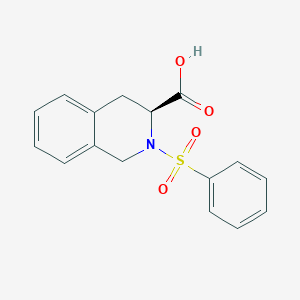
(E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline ring substituted with an ethyl group and a hydroxycarboximidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.
Formation of Hydroxycarboximidamide Group: The hydroxycarboximidamide group can be introduced through the reaction of the isoquinoline derivative with hydroxylamine and a suitable carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxycarboximidamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxo derivatives of the isoquinoline ring.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethylisoquinoline-1-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the ethyl group, affecting its chemical properties and applications.
Isoquinoline-1-carboximidamide: The parent compound without the ethyl or hydroxy substitutions.
Uniqueness
(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both the ethyl and hydroxycarboximidamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for a broader range of applications and interactions with molecular targets.
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
7-ethyl-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-2-8-3-4-9-5-6-14-11(10(9)7-8)12(13)15-16/h3-7,16H,2H2,1H3,(H2,13,15) |
Clé InChI |
RMPWUYOBWFRJPX-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
SMILES canonique |
CCC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


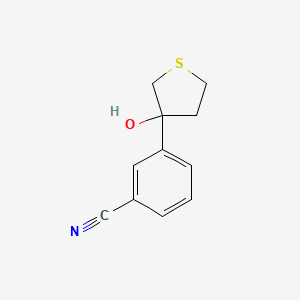
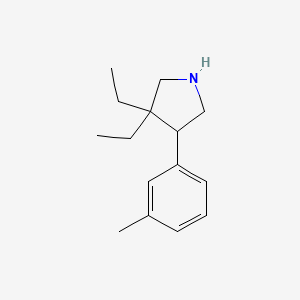
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
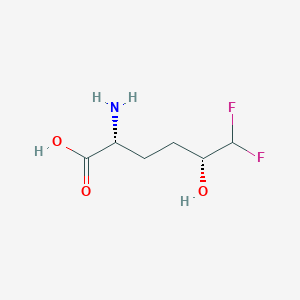
methanol](/img/structure/B13201717.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)
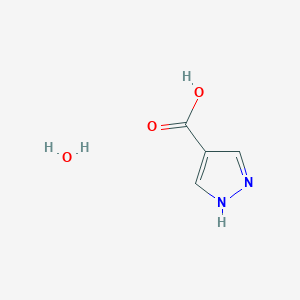

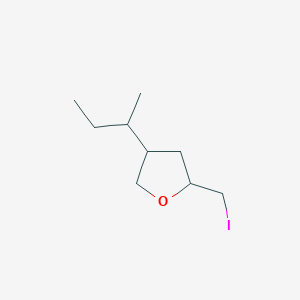

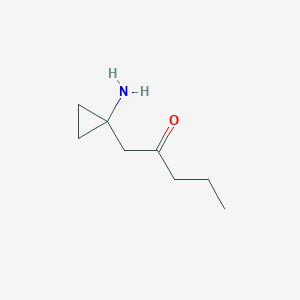
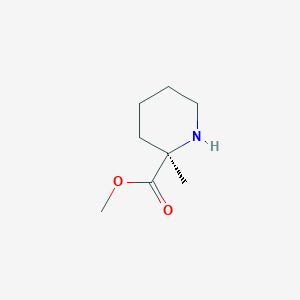
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)
